3-(2,6-difluorophenyl)-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-4-one
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Overview
Description
3-(2,6-difluorophenyl)-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-4-one, also known as DFSQ, is a synthetic compound with a wide range of potential applications in the fields of organic chemistry, medicinal chemistry, and biochemistry. DFSQ has been used in the synthesis of various compounds, including drugs, and is also being investigated for its potential as a therapeutic agent.
Scientific Research Applications
3-(2,6-difluorophenyl)-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-4-one has been studied for its potential applications in the fields of organic chemistry, medicinal chemistry, and biochemistry. In organic chemistry, 3-(2,6-difluorophenyl)-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-4-one has been used as a reagent in the synthesis of various compounds, including drugs. In medicinal chemistry, 3-(2,6-difluorophenyl)-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-4-one has been investigated for its potential as a therapeutic agent. In biochemistry, 3-(2,6-difluorophenyl)-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-4-one has been studied for its potential as a modulator of enzyme activity and as a potential inhibitor of protein-protein interactions.
Mechanism of Action
Target of Action
The primary target of this compound is the High affinity cAMP-specific 3’,5’-cyclic phosphodiesterase 7A . This enzyme plays a crucial role in regulating the intracellular levels of cyclic adenosine monophosphate (cAMP), an important secondary messenger involved in a variety of physiological processes.
Mode of Action
It is believed to interact with its target enzyme, potentially inhibiting its activity . This could lead to an increase in intracellular cAMP levels, affecting various cellular processes regulated by this secondary messenger.
Biochemical Pathways
The compound’s action primarily affects the cAMP signaling pathway. By inhibiting the activity of the cAMP-specific phosphodiesterase, it could potentially disrupt the normal regulation of cAMP levels within the cell . This could have downstream effects on a variety of cellular processes regulated by cAMP, including cell proliferation, differentiation, and apoptosis.
Result of Action
The molecular and cellular effects of this compound’s action would largely depend on the specific cellular context, given its potential impact on cAMP-regulated processes. For instance, in cells where cAMP promotes proliferation, the compound could potentially exhibit anti-proliferative effects. Conversely, in cells where cAMP promotes differentiation or apoptosis, the compound could potentially promote these processes .
Advantages and Limitations for Lab Experiments
3-(2,6-difluorophenyl)-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-4-one is a relatively easy compound to synthesize, and it has been used in a variety of laboratory experiments. One of the main advantages of 3-(2,6-difluorophenyl)-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-4-one is its low toxicity, which makes it suitable for use in laboratory experiments. However, 3-(2,6-difluorophenyl)-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-4-one is also relatively unstable, and it has a tendency to degrade over time. This can be a limitation for certain experiments, as the compound may not remain active for long periods of time.
Future Directions
The potential applications of 3-(2,6-difluorophenyl)-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-4-one are still being investigated, and there are many potential future directions for research. These include further investigations into the biochemical and physiological effects of 3-(2,6-difluorophenyl)-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-4-one, as well as studies into its potential as a therapeutic agent. Additionally, further research into the mechanism of action of 3-(2,6-difluorophenyl)-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-4-one, as well as its stability, may lead to the development of more stable and effective compounds. Finally, further investigations into the synthesis of 3-(2,6-difluorophenyl)-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-4-one may lead to the development of more efficient and cost-effective synthesis methods.
Synthesis Methods
3-(2,6-difluorophenyl)-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-4-one is typically synthesized through the reaction of 2,6-difluorophenyl sulfanylidene chloride with 1,2,3,4,5,6,7,8-octahydroquinazolin-4-one in the presence of a base such as pyridine. The reaction is carried out at room temperature and yields the desired product in high yields.
properties
IUPAC Name |
3-(2,6-difluorophenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N2OS/c15-9-5-3-6-10(16)12(9)18-13(19)8-4-1-2-7-11(8)17-14(18)20/h3,5-6H,1-2,4,7H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBNRMYDJYAQFOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)N(C(=S)N2)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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